molecular formula C12H10F3N5OS B2611257 N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide CAS No. 344262-08-4

N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

Cat. No.: B2611257
CAS No.: 344262-08-4
M. Wt: 329.3
InChI Key: JNLRHJSRCGDGQG-UHFFFAOYSA-N
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Description

N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a heterocyclic compound featuring a thiazole core substituted with methyl (C2), trifluoromethyl (C4), and a carbohydrazide group at position 3. The carbohydrazide moiety is further functionalized with an imino(3-pyridinyl)methyl group. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) substituents, which influence electronic distribution and bioavailability.

Properties

IUPAC Name

N-[[amino(pyridin-3-yl)methylidene]amino]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5OS/c1-6-18-9(12(13,14)15)8(22-6)11(21)20-19-10(16)7-3-2-4-17-5-7/h2-5H,1H3,(H2,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLRHJSRCGDGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NN=C(C2=CN=CC=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biomolecules, and possible therapeutic applications.

Chemical Structure and Properties

The compound features several significant functional groups:

  • Imino group : Enhances reactivity and potential biological interactions.
  • Pyridinyl group : Known for its role in various bioactive molecules.
  • Trifluoromethyl group : Increases lipophilicity, potentially improving solubility in biological systems.
  • Thiazole ring : Commonly associated with antimicrobial and anticancer activities.

The molecular formula is C12H10F3N5OSC_{12}H_{10}F_{3}N_{5}OS with a molecular weight of approximately 329.30 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiazoles have shown effectiveness against various pathogens, including strains of Mycobacterium tuberculosis. The unique structural features of this compound may enhance its interaction with biological targets, leading to therapeutic applications in infectious diseases.

Table 1: Antimicrobial Activity Comparison

Compound NameTarget PathogenMIC (µg/mL)Reference
This compoundMycobacterium tuberculosisTBD
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazideStaphylococcus aureus12.5
N'-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazideEscherichia coli10

Interaction with Biomolecules

Studies have demonstrated that this compound interacts effectively with nucleic acids. Binding affinity studies suggest that this compound may influence gene expression or cellular processes by interacting with DNA or RNA. Such interactions are crucial for understanding its mechanism of action and potential therapeutic uses in gene therapy or cancer treatment .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds within the same structural class as this compound:

  • Antiviral Activity : Research on thiazole derivatives has shown promising results against viral pathogens such as HIV and HCV. For instance, certain thiazolidinone derivatives exhibited IC50 values as low as 0.26 μM against HCV NS5B RNA polymerase .
  • Anticancer Properties : Compounds similar to this thiazole derivative have been evaluated for anticancer activity. In vitro studies indicated significant cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide exhibit notable biological activities:

  • Antimicrobial Properties : Derivatives of thiazoles have been shown to possess significant antimicrobial activity against various pathogens, including Mycobacterium species. The unique structural features of this compound may enhance its interaction with microbial targets, potentially leading to therapeutic applications in treating infections.
  • Anticancer Activity : Studies have explored the potential of thiazole derivatives in cancer treatment. The compound's ability to interact with nucleic acids suggests it may influence gene expression or cellular processes critical for cancer progression .
  • Enzyme Inhibition : There is evidence that similar compounds can act as enzyme inhibitors, which is crucial for developing drugs targeting specific biochemical pathways in diseases such as cancer and metabolic disorders .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against resistant strains of bacteria. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics, suggesting its potential as a lead compound in antimicrobial drug development.

Case Study 2: Interaction with DNA

Research involving binding affinity studies demonstrated that this compound effectively interacts with DNA. This interaction was characterized using spectroscopy techniques, revealing that the compound could potentially influence transcriptional regulation and cellular response mechanisms.

Chemical Reactions Analysis

Functional Group-Specific Reactivity

The compound’s diverse functional groups enable participation in a range of chemical transformations:

Hydrazide and Carbohydrazide Reactivity

  • Condensation reactions : The carbohydrazide group can react with carbonyl compounds (e.g., ketones, aldehydes) to form bis-hydrazones or hydrazone derivatives. This is a common pathway for synthesizing heterocyclic compounds.

  • Amidine formation : Under acidic conditions, carbohydrazides may undergo cyclization to form amidine derivatives, potentially leading to bioactive scaffolds.

Imino Group Reactivity

  • Tautomerism : The imino group linked to pyridine may exhibit tautomerism, influencing reactivity in nucleophilic or electrophilic environments.

  • Hydrolysis : Imino groups are susceptible to hydrolysis under acidic or basic conditions, potentially converting to amides or amines.

Thiazole Ring Reactivity

  • Electrophilic substitution : The electron-deficient thiazole ring (due to the trifluoromethyl group) may undergo electrophilic substitution at the 2-position.

  • Nucleophilic aromatic substitution : While less common, strong nucleophiles could displace substituents under specific conditions.

Trifluoromethyl Group Influence

  • Electronic effects : The trifluoromethyl group’s strong electron-withdrawing nature enhances the thiazole ring’s electrophilicity and stabilizes intermediates.

  • Steric effects : The bulky trifluoromethyl group may hinder reactions at adjacent positions on the thiazole ring.

Influence of Pyridine Moiety

The pyridine carboximidoyl group introduces additional reactivity:

  • Coordination chemistry : The pyridine nitrogen can act as a ligand in metal complexes, enabling catalytic applications.

  • Hydrogen bonding : The imino group’s lone pairs may participate in intermolecular hydrogen bonding, affecting solubility and crystallization.

Key Reaction Pathways

Reaction Type Mechanism Influencing Factors
Condensation Hydrazide reacts with carbonyls to form hydrazonesCarbonyl reactivity, pH, solvent choice
Amidine formation Cyclization of carbohydrazide under acidic conditionsAcid strength, reaction temperature
Electrophilic substitution Thiazole ring reacts with electrophiles (e.g., halogens)Electron-deficiency of thiazole, directing groups
Hydrolysis Imino group converts to amide/aminepH, catalysts (e.g., acids/bases)

Synthetic Considerations

The compound’s synthesis involves multi-step routes, with critical steps including:

  • Thiazole ring formation : Likely via cyclization of a thioamide precursor.

  • Carbohydrazide introduction : Reaction of a carbonyl chloride intermediate (e.g., 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride ) with hydrazine derivatives.

  • Pyridine coupling : Formation of the imino-pyridine linkage via condensation reactions.

Analytical Characterization

Reactivity and stability are typically assessed using:

  • NMR spectroscopy : To monitor structural changes during reactions.

  • Mass spectrometry : To confirm reaction products and intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

  • Structural Differences : Replaces the carbohydrazide group with a carboxamide linked to a 3-(trifluoromethyl)phenyl group.
  • Functional Impact : The carboxamide lacks the hydrazine-derived NH-NH₂ group, reducing hydrogen-bonding capacity. This may limit target interaction compared to the carbohydrazide derivative.

(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide

  • Structural Differences: Features a 4-fluorobenzylidene substituent on the carbohydrazide group instead of imino(3-pyridinyl)methyl.
  • Functional Impact : The fluorinated aromatic ring increases lipophilicity and may enhance membrane permeability.
  • Bioactivity: Demonstrates notable antibacterial activity against Bacillus subtilis and DNA-binding affinity, suggesting the carbohydrazide-thiazole scaffold is critical for antimicrobial and nucleic acid interactions .

Dasatinib (BMS-354825)

  • Structural Differences: A 2-aminothiazole derivative with a carboxamide and complex aryl/heteroaryl substitutions.
  • Functional Impact: The aminothiazole core is shared, but Dasatinib’s additional pyrimidine and methylphenyl groups confer pan-Src kinase inhibition.
  • Bioactivity : Potent kinase inhibitor (IC₅₀ ~ 1 nM) used in leukemia treatment, highlighting the therapeutic versatility of thiazole-based scaffolds. The target compound’s carbohydrazide group may enable distinct target profiles .

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazolecarboxamide

  • Structural Differences : Isoxazole core instead of thiazole, with a carboxy group at position 3.
  • Functional Impact : The isoxazole ring alters electronic properties, and the carboxylic acid enhances solubility.
  • Bioactivity : Acts as a prodrug for anti-inflammatory agents, suggesting trifluoromethylaryl groups are advantageous for metabolic stability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound Thiazole 2-Me, 4-CF₃, carbohydrazide-pyridinyl ~375.3 2.8 4 donors, 6 acceptors
4-Methyl-2-(3-pyridinyl)-thiazole-5-carboxamide Thiazole 2-Me, 4-CF₃, carboxamide-(3-CF₃Ph) ~407.4 3.5 2 donors, 6 acceptors
(E)-N′-(4-Fluorobenzylidene)-thiazole-4-carbohydrazide Thiazole 5-Me, 4-carbohydrazide-4-F-benzylidene ~357.4 2.2 3 donors, 5 acceptors
Dasatinib Thiazole 2-amino, pyrimidine, methylphenyl ~488.0 3.0 5 donors, 9 acceptors

Key Research Findings

  • Role of Trifluoromethyl Group : The 4-CF₃ substitution in the target compound and its analogs enhances metabolic stability and hydrophobic interactions, a feature shared with GW501516 () and other trifluoromethylated therapeutics .
  • Carbohydrazide vs. This is evident in the antibacterial activity of (E)-N′-(4-fluorobenzylidene) derivative .
  • Thiazole Core Versatility: Thiazole-based compounds exhibit diverse bioactivities (kinase inhibition, antimicrobial effects) depending on substituents. The target compound’s pyridinyl-imino group may enable unique binding modes, warranting further docking studies (e.g., using AutoDock Vina ).

Q & A

Basic: What are the recommended synthetic routes for N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide?

The synthesis typically involves a multi-step condensation approach. Key steps include:

  • Thiazole core formation : Reacting 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate.
  • Imino-pyridinyl linkage : Condensation of the intermediate with 3-pyridinecarboxaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the imino bond .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .

Basic: How should this compound be characterized using spectroscopic and analytical methods?

Critical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring (δ 7.8–8.2 ppm for C-H), trifluoromethyl (δ ~120 ppm in ¹³C), and imino-pyridinyl linkage (δ 8.3–8.7 ppm for pyridine protons) .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch), 1550–1600 cm⁻¹ (C=N stretch), and 1100–1150 cm⁻¹ (C-F stretch) .
  • Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?

Contradictions may arise from impurities or assay variability. Mitigation strategies:

  • Purity validation : Use HPLC with a C18 column (e.g., 90:10 MeOH/H₂O mobile phase) to confirm >98% purity .
  • Dose-response curves : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify false negatives/positives .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with structurally related bioactive compounds (e.g., agrochemical pyrazole carboxamides) .

Advanced: What computational methods are effective for predicting the compound’s binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (AM1-BCC charges) and protein (PDB structure, protonated at pH 7.4). Set grid boxes to cover active sites (e.g., 25 ų for enzymes) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.5 Å indicates stable complexes) .
  • Free energy calculations : MM-PBSA or MM-GBSA to estimate ΔGbinding .

Advanced: How can the synthesis be optimized to improve yields and scalability?

  • Catalyst screening : Compare K₂CO₃, Cs₂CO₃, or DBU in DMF for condensation efficiency .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. mixed solvents (EtOH/H₂O) to enhance solubility .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr for imino bond formation) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the pyridinyl (e.g., 4-F, 3-CF₃) or thiazole (e.g., 4-CH₃ vs. 4-CF₃) groups to assess impact on bioactivity .
  • QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with activity .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated degradation .

Basic: What solvents and conditions are optimal for crystallizing this compound for X-ray analysis?

  • Solvent selection : Slow evaporation from DCM/hexane (1:3) or EtOH/water (4:1) .
  • Crystallization setup : Use vapor diffusion in hanging-drop plates (20°C, 72 hr) .
  • Data collection : Resolve structures with SHELXL (Mo-Kα radiation, λ = 0.71073 Å) and refine anisotropic displacement parameters .

Advanced: How can low solubility in aqueous buffers be addressed for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Structural modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the pyridinyl or carbohydrazide moieties .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release .

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